Cas no 23173-12-8 ((+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol)

(+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol structure
23173-12-8 structure
Product Name:(+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
CAS 번호:23173-12-8
MF:C17H21NO3
메가와트:287.353544950485
CID:2001979
PubChem ID:9651
Update Time:2025-04-21

(+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 화학적 및 물리적 성질

이름 및 식별자

    • (+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
    • (+/-)-galanthamine
    • (+/-)galanthamine
    • (-)-galanthamine
    • (?)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2] benzazepine-6-ol
    • (?)-galanthamine
    • 1H-(-)-galanthamine
    • 4 a, 5, 9, 10, 11, 12-hexahydro-3- methoxy-11-methyl-6 H-benzofuro-(3 a, 3, 2-ef)-(2) benzazepine-6-ol
    • 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef]-(2)-benzazepine-6-ol hydrochloride
    • 6-Methoxy-10-methyl-galantham-1-en-3beta-ol
    • Galanthamin
    • Hydrochlorid
    • galanthamine
    • hydrochloride
    • Galantamine
    • Galantamine hydrochloride
    • Galantamine,INN
    • galanthamine carbonate
    • galanthamine hydrochloride
    • rac-6-methoxy-10-methyl-galantham-1-en-3beta-ol
    • Reminyl.(R).
    • Reminyl?
    • [3H]-Galantamine
    • GALANTAMINE [VANDF]
    • (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
    • Razadyne ER
    • AB00053614_10
    • SR-05000001783-4
    • Galantaminum
    • Spectrum5_001673
    • UNII-1T835Z585R
    • HY-76299R
    • NCGC00017256-17
    • Prestwick1_000588
    • AC-20240
    • BDBM10404
    • DB00674
    • Galantamina [INN-Spanish]
    • 1T835Z585R
    • BPBio1_000480
    • KBio2_004319
    • KBioSS_001751
    • Lycoremine
    • NCGC00024731-02
    • Galantamine (USAN/INN)
    • Galanthamine (Standard)
    • 357-70-0
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,6S,8aR)-rel-
    • AS-56354
    • BIDD:GT0517
    • CS-1217
    • Prestwick3_000588
    • (+/-)-Galantamine
    • AC-34328
    • KBio2_001751
    • MSK10278
    • Probes2_000395
    • BRD-K49481516-004-09-2
    • (4aS,6R,8aS)-3-Methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol
    • HY-76299
    • AC-542/20973006
    • Reminyl (TN)
    • KBio3_002636
    • GALANTAMINE [HSDB]
    • NSC-100058
    • 1dx6
    • (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro(3a,3,2-ef)(2)benzazepin-6-ol
    • GALANTAMINE [USAN]
    • Galanthamine, (+/-)-
    • Galanthamine ( Jilkon, Lycoremine, Nivalin and oth
    • CHEMBL659
    • KBio2_006887
    • Spectrum_001271
    • Q412690
    • NCGC00017256-11
    • SCHEMBL2577
    • Galantamin
    • Prestwick2_000588
    • (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12}.0^{6,17}]heptadeca-6(17),7,9,15-tetraen-14-ol
    • NSC 100058
    • Spectrum4_000839
    • GLXC-03030
    • Galantamine [USAN:INN:BAN]
    • HSDB 7361
    • GALANTAMINE [MI]
    • SDCCGMLS-0066737.P001
    • SPBio_002655
    • BRN 0093736
    • N06DA04
    • 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-OL, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4A.ALPHA.,6.BETA.,8AR*)-
    • IDI1_000590
    • DTXSID2045606
    • BSPBio_000436
    • HMS2089H03
    • Bodamine
    • SBI-0051689.P002
    • 0D3Q044KCA
    • NCGC00017256-05
    • GALANTAMINE [INN]
    • BSPBio_003416
    • Pharmakon1600-01501202
    • DivK1c_000590
    • Galanthaminum
    • Jilkon
    • MFCD00867189
    • s3866
    • NS00003061
    • Lycoremin
    • NINDS_000590
    • Galantamina (INN-Spanish)
    • SMP1_000131
    • FH15703
    • KBioGR_001417
    • 4-27-00-02184 (Beilstein Handbook Reference)
    • CCG-212961
    • 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,6R,8aS)-
    • GALANTAMINE [WHO-DD]
    • D04292
    • GTPL6693
    • BRD-K49481516-004-04-3
    • AKOS015965330
    • (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofurol[3a,3,2,-ef][2]benzazepin-6-ol
    • UNII-0D3Q044KCA
    • EN300-708805
    • Probes1_000055
    • CHEBI:42944
    • Galanthamine, 12
    • HMS3885C10
    • 1008759-59-8
    • ASUTZQLVASHGKV-JDFRZJQESA-
    • 1qti
    • BRD-K49481516-001-01-5
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,6R,8aS)-
    • Galantaminum [INN-Latin]
    • C08526
    • Galantaminum (INN-Latin)
    • Galantamina
    • KBio1_000590
    • InChI=1/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
    • SCHEMBL3293474
    • (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-
    • (4aS,6R,8aS)-3-methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-(1)benzofuro(3a,3,2-ef)(2)benzazepin-6-ol
    • NSC-759861
    • Galantamine, (+/-)-
    • BRD-K49481516-004-03-5
    • BRD-K49481516-004-18-3
    • 23173-12-8
    • Prestwick0_000588
    • ASUTZQLVASHGKV-JDFRZJQESA-N
    • AB00053614-09
    • 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-OL, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4AS,6R,8AS)
    • (-)-Galantamine
    • (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12}.0^{6,17}]heptadeca-6,8,10(17),15-tetraen-14-ol
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aalpha,6beta,8ar*)-
    • A11538
    • Spectrum3_001738
    • NSC759861
    • SR-05000001783
    • GNT
    • 인치: 1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
    • InChIKey: ASUTZQLVASHGKV-JDFRZJQESA-N
    • 미소: O1C2C(=CC=C3CN(C)CC[C@]4(C=C[C@@H](C[C@H]14)O)C=23)OC

계산된 속성

  • 정밀분자량: 287.15214353Da
  • 동위원소 질량: 287.15214353Da
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 21
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 440
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 3
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.8
  • 토폴로지 분자 극성 표면적: 41.9Ų

실험적 성질

  • LogP: 1.8
추천 공급업체
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Aoguang Biotechnology Co., Ltd
Beyond Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Inner Mongolia Xinhong Biological Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Inner Mongolia Xinhong Biological Technology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
Yunnanjiuzhen
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Yunnanjiuzhen